1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone

Catalog No.
S12530763
CAS No.
M.F
C13H9F2NO
M. Wt
233.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone

Product Name

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone

IUPAC Name

1-(3,5-difluorophenyl)-2-pyridin-4-ylethanone

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

InChI

InChI=1S/C13H9F2NO/c14-11-6-10(7-12(15)8-11)13(17)5-9-1-3-16-4-2-9/h1-4,6-8H,5H2

InChI Key

HPRGFKLBWUCHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=O)C2=CC(=CC(=C2)F)F

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone is a synthetic organic compound with the molecular formula C₁₃H₉F₂NO and a molecular weight of 233.22 g/mol. It features a difluorophenyl group and a pyridinyl group, making it structurally interesting for various chemical and biological applications. The compound is recognized for its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Due to the functional groups present:

  • Oxidation: The ethanone group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: The ketone can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The fluorine atoms on the phenyl ring can be replaced with other nucleophiles, enabling further functionalization.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone has shown promising biological activity in various studies. Its structural components suggest potential interactions with specific receptors or enzymes, which may lead to therapeutic effects. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties: Inhibiting the growth of bacteria or fungi.
  • Anti-inflammatory Effects: Modulating inflammatory pathways.
  • Anticancer Activity: Targeting cancer cell proliferation mechanisms.

The synthesis of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone typically involves several steps:

  • Formation of the Pyridine Ring: Starting from pyridine derivatives, reactions with suitable electrophiles can introduce substituents at the desired positions.
  • Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution using 3,5-difluorobenzoyl chloride or similar reagents.
  • Final Coupling Reaction: The ketone functional group is introduced through acylation reactions involving acetic anhydride or acetyl chloride.

These steps require careful control of reaction conditions to achieve high yields and purity.

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone finds applications primarily in medicinal chemistry and drug development. Its unique structure allows it to serve as a lead compound for designing new pharmaceuticals targeting various diseases. Additionally, it may be used in:

  • Material Science: As a building block in organic synthesis for creating advanced materials.
  • Agricultural Chemistry: Potentially as an active ingredient in agrochemicals.

Interaction studies of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone focus on its binding affinity to various biological targets. Preliminary research suggests that compounds similar in structure often interact with:

  • Enzymes: Acting as inhibitors or modulators.
  • Receptors: Binding to specific sites influencing cellular signaling pathways.

These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Fluorophenyl)-2-(pyridin-4-yl)ethanoneC₁₃H₉FNOContains a single fluorine atom; potential variation in biological activity.
1-(3-Fluorophenyl)-2-(pyridin-4-yl)ethanoneC₁₃H₉FNOSimilar structure but with one fluorine atom; may exhibit different reactivity.
1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanoneC₁₃H₉FNODifferent position of fluorine; could affect binding interactions.

These compounds highlight the uniqueness of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone due to its specific difluoro substitution pattern, which may influence its chemical reactivity and biological activity compared to its analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

233.06522023 g/mol

Monoisotopic Mass

233.06522023 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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